Acetyl azide

Description

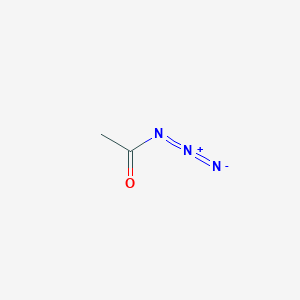

Structure

3D Structure

Properties

CAS No. |

24156-53-4 |

|---|---|

Molecular Formula |

C2H3N3O |

Molecular Weight |

85.07 g/mol |

IUPAC Name |

acetyl azide |

InChI |

InChI=1S/C2H3N3O/c1-2(6)4-5-3/h1H3 |

InChI Key |

WWSLNWLSIWYAJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of acetyl azide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl azide (B81097) (C₂H₃N₃O) is a small, energy-rich organic molecule belonging to the acyl azide class of compounds.[1] While its inherent instability makes it a hazardous material to handle in isolated form, it serves as a critical intermediate in synthetic organic chemistry, most notably in the Curtius rearrangement to produce methyl isocyanate and its derivatives, such as primary amines and carbamates.[2][3] This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of acetyl azide, detailed experimental protocols for its synthesis, and a thorough discussion of its reactivity and associated safety considerations. All quantitative data is summarized for clarity, and key chemical pathways are visualized using standardized diagrams.

Physical and Chemical Properties

This compound is a colorless compound, though it is rarely isolated in pure form due to its instability.[1] Many of its physical properties, such as melting and boiling points, are not well-defined as the compound tends to decompose, often explosively, upon heating.[3][4]

Physical and Computed Data Summary

The physical and computed properties of this compound are summarized in the table below. The lack of experimentally determined boiling points, melting points, and density is indicative of the compound's thermal instability.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₃O | [5] |

| Molecular Weight | 85.07 g/mol | [5] |

| CAS Number | 24156-53-4 | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | Generally described as a colorless compound. | [1] |

| Boiling Point | Not Applicable (Decomposes) | [4] |

| Melting Point | Not Applicable (Decomposes) | [4] |

| Density | Not Available | [4] |

| Solubility | Soluble in solvents like acetone (B3395972) and THF. | [7] |

| Computed LogP | 0.29596 | [6] |

| Topological Polar Surface Area | 31.4 Ų | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for monitoring the formation of this compound and its subsequent reactions. The key identifying feature in infrared spectroscopy is the strong asymmetric stretch of the azide functional group.

| Spectroscopic Method | Feature | Characteristic Value / Range (cm⁻¹) | Source(s) |

| Infrared (IR) | Azide Asymmetric Stretch (N₃) | 2140 - 2160 cm⁻¹ (Strong) | [7][8] |

| Carbonyl Stretch (C=O) | ~1700 cm⁻¹ (Strong) | [9] | |

| Isocyanate Stretch (N=C=O)¹ | 2250 - 2275 cm⁻¹ (Strong, Broad) | [7][8] | |

| ¹H NMR (Predicted) | Methyl Protons (-CH₃) | ~2.2 ppm | [10][11] |

| ¹³C NMR (Predicted) | Methyl Carbon (-CH₃) | ~25 ppm | [10][12] |

| Carbonyl Carbon (-C=O) | ~170 ppm | [12] |

¹Note: The isocyanate peak is a key indicator of the Curtius rearrangement product, signifying decomposition of the this compound.[7]

Chemical Reactivity and Stability

Stability and Decomposition

This compound is a particularly hazardous organic azide due to its low molecular weight and unfavorable carbon-to-nitrogen ratio.[13][14] Organic azides are known to be sensitive to external energy sources and can decompose explosively.[3][15]

-

Thermal Instability: The primary decomposition pathway for this compound upon heating is the Curtius rearrangement, which involves the loss of dinitrogen gas (N₂) to form methyl isocyanate.[2][16] This decomposition is highly exothermic and can be uncontrollable if not managed at low temperatures.

-

Shock and Friction Sensitivity: As with many small organic azides, this compound is potentially sensitive to mechanical shock and friction.[14][15] Using metal spatulas or ground glass joints with the neat or concentrated compound should be strictly avoided.[15][17]

-

Acid Sensitivity: Contact with strong acids must be avoided, as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[13][14]

The Curtius Rearrangement

The most significant reaction of this compound is the Curtius rearrangement, a thermal decomposition that converts the acyl azide into an isocyanate.[18][19] Research indicates that this is a concerted process, where the migration of the methyl group and the expulsion of nitrogen gas occur simultaneously, rather than through a discrete nitrene intermediate.[2] The migration of the R-group (in this case, methyl) proceeds with complete retention of its stereochemistry.[19]

The resulting methyl isocyanate is a versatile electrophile that can be trapped by various nucleophiles to yield a range of important functional groups:[2][18]

-

Reaction with Water: Produces an unstable carbamic acid, which decarboxylates to yield a primary amine (methylamine).

-

Reaction with Alcohols: Forms stable carbamate (B1207046) derivatives.

-

Reaction with Amines: Yields substituted ureas.

Experimental Protocols and Workflows

The synthesis and use of this compound require stringent safety protocols. It is almost always generated and used in situ (in the reaction mixture) without isolation to minimize risk.[20]

Synthesis of this compound from Acetyl Chloride

This protocol describes the common and straightforward method of preparing this compound via nucleophilic acyl substitution on acetyl chloride using sodium azide.[7][21]

WARNING: This procedure involves a potentially explosive intermediate and a toxic reagent (sodium azide). It must be performed by trained personnel in a certified chemical fume hood behind a blast shield. All personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory.[13][15]

Materials:

-

Acetyl chloride (1.0 eq)

-

Sodium azide (NaN₃) (~1.1 - 1.2 eq)

-

Anhydrous Acetone (or THF)

-

Deionized Water

-

Ice Bath

Procedure:

-

Preparation of Reagents:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve acetyl chloride (1.0 eq) in anhydrous acetone.

-

Cool the solution to 0 °C using an ice bath. Vigorous stirring is essential throughout the reaction.

-

In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of deionized water.

-

-

Reaction:

-

Using a dropping funnel, add the aqueous sodium azide solution dropwise to the cooled, stirring solution of acetyl chloride over 30-60 minutes.

-

CRITICAL: Maintain the reaction temperature at or below 0 °C. The dropwise addition is crucial to control the reaction exotherm and prevent premature decomposition of the product.[7]

-

-

Monitoring:

-

The reaction progress can be monitored by Infrared (IR) spectroscopy. A sample can be carefully taken from the reaction mixture.

-

Look for the disappearance of the acyl chloride carbonyl peak and the appearance of the characteristic strong, sharp azide peak around 2140 cm⁻¹.[7] The presence of a peak around 2250 cm⁻¹ indicates undesired rearrangement to the isocyanate.[7]

-

-

In Situ Use:

-

Once the formation of this compound is complete (typically within 1-2 hours), the cold solution should be used immediately in the subsequent reaction step (e.g., addition of an alcohol to form a carbamate) without purification. Distillation or concentration via rotary evaporation is extremely dangerous and must be avoided.[15][21]

-

-

Workup & Quenching (if necessary for subsequent steps):

-

The reaction mixture can be diluted with cold water and extracted with a cold organic solvent (e.g., diethyl ether).

-

Any excess azide in aqueous layers must be quenched before disposal. This can be achieved by carefully adding a solution of sodium nitrite (B80452) followed by dilute acid to generate nitrous acid, which decomposes the azide. This process should only be done by experienced personnel following institutional safety guidelines.[22]

-

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the synthesis of this compound from acetyl chloride and sodium azide, a standard nucleophilic acyl substitution reaction.

References

- 1. Acyl azide - Wikipedia [en.wikipedia.org]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Cas 24156-53-4,this compound | lookchem [lookchem.com]

- 5. This compound | C2H3N3O | CID 12841679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:24156-53-4 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. jk-sci.com [jk-sci.com]

- 17. artscimedia.case.edu [artscimedia.case.edu]

- 18. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Acetyl Azide: A Comprehensive Technical Guide to Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl azide (B81097) (CH₃CON₃) is a key chemical intermediate, valued for its utility in organic synthesis, particularly in the generation of isocyanates via the Curtius rearrangement. An in-depth understanding of its molecular structure and bonding characteristics is paramount for its safe handling and efficient application in research and development. This technical guide provides a detailed overview of the molecular geometry, bonding properties, and spectroscopic signature of acetyl azide, supported by experimental protocols and computational data.

Molecular Structure and Conformation

This compound is a planar molecule characterized by a carbonyl group bonded to a methyl group and an azide moiety. The azide group (-N₃) is nearly linear. Computational studies have shown that this compound exists as two planar conformers: syn and anti. The syn conformer, where the azide group is on the same side as the methyl group with respect to the C-N bond, is the more stable of the two.

The bonding in the azide group is best described by resonance structures, which indicate delocalization of π-electrons across the three nitrogen atoms. The terminal nitrogen atoms have a partial negative charge, while the central nitrogen atom carries a partial positive charge. This charge distribution is a key feature of its reactivity.

Diagram: Resonance Structures of the Azide Group

Caption: Resonance structures of the organic azide group.

Quantitative Molecular Geometry

Precise bond lengths and angles for this compound have been determined through computational chemistry. The following table summarizes the key geometric parameters for the more stable syn-conformer.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C=O | ~1.21 |

| C-C | ~1.51 | |

| C-N | ~1.39 | |

| N-N (central) | ~1.24 | |

| N-N (terminal) | ~1.13 | |

| Bond Angles | O=C-C | ~122 |

| O=C-N | ~123 | |

| C-C-N | ~115 | |

| C-N-N | ~116 | |

| N-N-N | ~172 |

Note: These are representative values from computational studies. Actual experimental values may vary slightly.

Bonding Characteristics and Vibrational Spectroscopy

The bonding in this compound gives rise to a characteristic vibrational spectrum, which is a powerful tool for its identification and for monitoring reactions. The most prominent feature in the infrared (IR) spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

Table: Key Vibrational Frequencies of this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N₃ Asymmetric Stretch | 2130 - 2150 | Strong |

| C=O Carbonyl Stretch | 1700 - 1720 | Strong |

| N₃ Symmetric Stretch | 1200 - 1250 | Medium |

| C-N Stretch | 1150 - 1200 | Medium |

The presence of a strong absorption band around 2250 cm⁻¹ in an IR spectrum of an this compound sample is a clear indication of its decomposition to methyl isocyanate via the Curtius rearrangement.

Experimental Protocols

Synthesis of this compound from Acetyl Chloride

This protocol outlines a general and common method for the synthesis of this compound.

Materials:

-

Acetyl chloride

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Distilled water (cold)

-

Diethyl ether (cold)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation: In a round-bottom flask, dissolve acetyl chloride (1.0 equivalent) in anhydrous acetone. Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Reagent Addition: In a separate flask, dissolve sodium azide (1.2 equivalents) in a minimal amount of cold distilled water.

-

Reaction: Add the aqueous sodium azide solution dropwise to the cooled acetyl chloride solution under vigorous stirring. Maintain the temperature at 0 °C throughout the addition to control the exothermic reaction and prevent the decomposition of the product.

-

Monitoring: The reaction is typically rapid (30-60 minutes). Monitor the progress by thin-layer chromatography (TLC) or by observing the disappearance of the acyl chloride peak and the appearance of the acyl azide peak (~2140 cm⁻¹) in the IR spectrum.[1]

-

Workup: Once the reaction is complete, add cold water to the reaction mixture. Extract the this compound with cold diethyl ether.

-

Purification (Caution): Wash the organic layer with cold water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and use the resulting solution directly in the next step. It is strongly advised not to concentrate the solution by rotary evaporation due to the explosive nature of this compound.

Diagram: Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Acquire a background spectrum of the solvent (e.g., diethyl ether).

-

Carefully place a small amount of the this compound solution between two salt plates (e.g., NaCl or KBr).

-

Acquire the IR spectrum of the sample.

-

Identify the characteristic strong azide asymmetric stretch between 2130-2150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra can be obtained for this compound in a suitable deuterated solvent (e.g., CDCl₃). Due to its instability, it is recommended to acquire NMR data at low temperatures. Representative chemical shifts for acyl azides can be found in the literature.

Safety and Handling

This compound is a high-energy molecule and should be handled with extreme caution as it is potentially explosive.

-

Thermal Instability: Avoid heating this compound. The Curtius rearrangement to the corresponding isocyanate is often initiated by heat.[1]

-

Shock Sensitivity: Avoid friction and mechanical shock. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Scale: Perform reactions on a small scale.

-

In Situ Use: Whenever possible, use this compound in solution without isolation.

-

Disposal: Quench any unreacted azide with a suitable reducing agent before disposal, following institutional safety guidelines.

Conclusion

This compound possesses a well-defined molecular structure and distinct bonding characteristics that govern its reactivity. A thorough understanding of its planar conformation, the resonance-stabilized azide group, and its spectroscopic signatures is essential for its effective and safe use in synthetic chemistry. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this versatile chemical intermediate.

References

Spectroscopic Data of Acetyl Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetyl azide (B81097) (C₂H₃N₃O), a reactive intermediate of significant interest in organic synthesis. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and purity assessment of acetyl azide in various research and development applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the azide functional group.

Table 1: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| N₃ | Asymmetric Stretch | ~2140 | Strong |

| C=O | Stretch | ~1700 | Strong |

| C-H (methyl) | Stretch | ~2950-3000 | Medium |

| C-H (methyl) | Bend | ~1370 & ~1450 | Medium |

Note: The exact peak positions can vary slightly depending on the solvent and the physical state of the sample.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound (synthesized in situ or as a solution)

-

Anhydrous solvent (e.g., acetone, THF, toluene)[1]

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Appropriate IR cell (e.g., NaCl or KBr plates for a liquid film, or a solution cell)

Procedure:

-

Sample Preparation:

-

For in situ analysis: If this compound is generated in a reaction mixture, a small aliquot of the solution can be directly used.[1]

-

For an isolated sample (handle with extreme caution due to potential instability): Prepare a dilute solution of this compound in an anhydrous, IR-transparent solvent.

-

-

Instrument Setup:

-

Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Record a background spectrum of the pure solvent or the empty IR cell.

-

-

Data Acquisition:

-

Introduce the sample into the IR cell.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the azide (~2140 cm⁻¹) and carbonyl (~1700 cm⁻¹) functional groups to confirm the presence of this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the methyl protons.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃ | ~2.2 | Singlet | 3H |

Note: The chemical shift is referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shift can be influenced by the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show two distinct signals corresponding to the methyl carbon and the carbonyl carbon.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| CH₃ | ~20-30 |

| C=O | ~170 |

Note: The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the solvent signal. The exact chemical shifts can vary with the solvent used.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound solution

-

Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent in an NMR tube. The concentration should be appropriate for the spectrometer's sensitivity.

-

Add a small amount of an internal standard (e.g., TMS) if required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Abundance |

| [CH₃CON₃]⁺• (Molecular Ion) | 85.03 | Varies (can be low) |

| [CH₃CO]⁺ | 43.02 | High |

| [N₃]⁺ or [CHN₂]⁺ | 42.01 | Moderate |

Note: The relative abundances of the fragments can vary depending on the ionization method and energy.

Fragmentation Pathway

The primary fragmentation pathway for this compound under electron ionization (EI) involves the loss of the azide radical to form the stable acetyl cation.

Caption: Primary fragmentation of this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound solution

-

Volatile, anhydrous solvent (e.g., diethyl ether, acetone)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure:

-

Sample Introduction:

-

GC-MS: If the sample is sufficiently volatile and thermally stable for a short period, inject a dilute solution into the GC. The this compound will be separated from the solvent and other components before entering the mass spectrometer.

-

Direct Insertion Probe: For less volatile or more sensitive samples, a small amount of the sample can be placed on the probe, which is then inserted directly into the ion source.

-

-

Ionization:

-

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the molecular weight of this compound (85.07 g/mol ).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, such as the acetyl cation (m/z 43).

-

Synthesis and Analysis Workflow

The overall process of synthesizing and spectroscopically characterizing this compound can be visualized as a logical workflow.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic data for this compound. Researchers should always handle this and other azide compounds with extreme caution due to their potential instability and explosive nature. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Historical Papers of the Discovery of Acetyl Azide (B81097)

This technical guide delves into the seminal works of Theodor Curtius, who first described the synthesis and rearrangement of acyl azides, laying the groundwork for a reaction that has become a cornerstone of organic synthesis, particularly in the development of pharmaceuticals. This document provides a detailed look at the original experimental protocols and quantitative data from Curtius's foundational papers, offering a historical and technical perspective on the discovery of acetyl azide and its related chemistry.

The Genesis of Azide Chemistry: The Discovery of Hydrazoic Acid (1890)

The journey to this compound began with the discovery of its parent inorganic acid, hydrazoic acid (HN₃). In his 1890 paper, "Ueber Stickstoffwasserstoffsäure (Azoimid) N₃H" (On Hydrazoic Acid (Azoimide) N₃H), Theodor Curtius detailed the first synthesis of this crucial reagent.[1]

Experimental Protocol: Synthesis of Hydrazoic Acid

Curtius's original method involved the reaction of an aqueous solution of hydrazine (B178648) with nitrous acid.[2][3] While his 1890 paper is foundational, it is important to note that modern procedures have been refined for safety. The following is a summary of the key steps described by Curtius:

-

Reactants: An aqueous solution of hydrazine sulfate (B86663) and sodium nitrite.

-

Procedure: A solution of hydrazine sulfate was treated with a solution of sodium nitrite. The reaction mixture was then acidified, leading to the formation of hydrazoic acid.

-

Isolation: The volatile hydrazoic acid was isolated by distillation. Curtius noted its high volatility and pungent odor.[1]

This discovery was paramount as it provided the essential azide moiety required for the subsequent synthesis of organic azides, including this compound.

The Birth of this compound and the Curtius Rearrangement (1894)

Four years later, in his comprehensive work "Hydrazide und Azide organischer Säuren I. Abhandlung" (Hydrazides and Azides of Organic Acids I. Treatise), Curtius described the synthesis of various acyl azides, including this compound, and their characteristic rearrangement. This paper laid the foundation for what is now known as the Curtius rearrangement.

Experimental Protocol: Synthesis of this compound

The primary method detailed by Curtius for the synthesis of acyl azides involved the reaction of an acid chloride with sodium azide. The specific protocol for this compound can be summarized as follows:

-

Starting Material: Acetyl chloride (CH₃COCl).

-

Reagent: Sodium azide (NaN₃).

-

Solvent: Anhydrous ether.

-

Procedure: Acetyl chloride was dissolved in anhydrous ether and treated with a finely powdered suspension of sodium azide. The reaction was noted to be vigorous, often requiring cooling to manage the exothermic nature. The formation of sodium chloride as a precipitate indicated the progress of the reaction.

-

Observation: Curtius described this compound as a colorless, volatile liquid with a sharp, unpleasant odor. He also noted its explosive nature upon heating.

The Curtius Rearrangement of this compound

A key discovery detailed in the 1894 paper was the thermal decomposition of acyl azides to form isocyanates. This reaction is the cornerstone of the Curtius rearrangement.

-

Procedure: Upon gentle heating, this compound underwent a rearrangement with the loss of nitrogen gas (N₂) to form methyl isocyanate (CH₃NCO).

-

Reaction: CH₃CON₃ → CH₃NCO + N₂

-

Further Reactions: Curtius also described the subsequent reactions of the isocyanate intermediate. For example, reaction with water yielded methylamine, carbon dioxide, and symmetrical dimethylurea. Reaction with aniline (B41778) produced phenyl-methyl-urea.

Quantitative Data Summary

The following table summarizes the key quantitative information that can be inferred from Curtius's original publications and the known stoichiometry of the reactions. It is important to note that detailed yield percentages as commonly reported in modern literature were not always provided in these historical papers.

| Reactant 1 | Reactant 2 | Product | Molar Ratio (Reactant 1:Reactant 2) | Key Observations |

| Hydrazine Sulfate | Sodium Nitrite | Hydrazoic Acid | 1:2 | Formation of a volatile, pungent gas. |

| Acetyl Chloride | Sodium Azide | This compound | 1:1 | Vigorous exothermic reaction with NaCl precipitation. |

| This compound | Heat | Methyl Isocyanate | - | Evolution of nitrogen gas. |

Logical Workflow of the Discovery

The progression of Curtius's research followed a logical path, starting from the fundamental inorganic precursor to the synthesis and reactivity of the target organic compound.

Caption: Logical progression from the discovery of hydrazoic acid to the synthesis and rearrangement of this compound.

Experimental Workflow: Synthesis of this compound and Curtius Rearrangement

The following diagram illustrates the key steps in Curtius's experimental workflow for the synthesis of this compound and its subsequent rearrangement.

Caption: Experimental workflow for the synthesis of this compound and its subsequent thermal rearrangement as described by Curtius.

Conclusion

The pioneering work of Theodor Curtius in the late 19th century laid the essential groundwork for the field of azide chemistry. His meticulous experimental descriptions, from the initial synthesis of hydrazoic acid to the preparation and novel rearrangement of this compound, provided the fundamental protocols and conceptual understanding that have been built upon for over a century. For modern researchers in drug development and organic synthesis, these historical papers not only offer a fascinating glimpse into the origins of a vital synthetic tool but also underscore the enduring principles of chemical reactivity and discovery.

References

A Deep Dive into the Fundamental Reaction Mechanisms of Acetyl Azide

For Immediate Release

[City, State] – [Date] – Acetyl azide (B81097) (CH₃CON₃) serves as a pivotal intermediate in a multitude of organic transformations, playing a critical role in the synthesis of a diverse array of nitrogen-containing compounds. A thorough understanding of its fundamental reaction mechanisms is paramount for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential. This technical guide provides an in-depth exploration of the core reaction pathways of acetyl azide, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Reaction Mechanisms: A Dichotomy of Pathways

The reactivity of this compound is predominantly characterized by two key pathways: thermal decomposition, famously known as the Curtius rearrangement, and photochemical decomposition. The nature of the intermediate species and the final products are highly dependent on the reaction conditions.

The Curtius Rearrangement: A Concerted Dance or a Stepwise Process?

The Curtius rearrangement, first described by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[1] This versatile reaction provides a gateway to a variety of functional groups, as the resulting isocyanate can be readily trapped by nucleophiles.[2][3] For instance, reaction with water yields a primary amine, while alcohols and amines afford carbamates and urea (B33335) derivatives, respectively.[1][2]

A central debate in the mechanism of the Curtius rearrangement has been whether it proceeds through a concerted mechanism or a stepwise process involving a highly reactive acyl nitrene intermediate.[1][2]

-

Thermal Conditions: Under thermal conditions, extensive research suggests a concerted mechanism , where the migration of the alkyl or aryl group to the nitrogen atom occurs simultaneously with the expulsion of nitrogen gas.[1] This is supported by the absence of nitrene insertion or addition byproducts in thermal reactions and by thermodynamic calculations.[1] The migration of the R-group proceeds with complete retention of its stereochemistry.[2][3]

-

Photochemical Conditions: In contrast, the photochemical decomposition of acyl azides is believed to proceed through a stepwise mechanism involving the formation of an acyl nitrene intermediate.[1][2] This highly reactive singlet acyl nitrene can be trapped, providing evidence for its existence under photochemical conditions.[2] However, this pathway can lead to unwanted side reactions, such as C-H insertion products. For example, the photolysis of hexanoyl azide in cyclohexane (B81311) yields not only the expected rearrangement products but also N-cyclohexylhexanamide, a nitrene insertion product.[4]

The choice between thermal and photochemical conditions, therefore, offers a degree of control over the reaction pathway and the potential product distribution.

Quantitative Data Summary

To facilitate a clear comparison of the outcomes of different this compound reactions, the following table summarizes key quantitative data extracted from the scientific literature.

| Reaction Type | Substrate | Conditions | Product(s) | Yield (%) | Reference(s) |

| Photolysis | Hexanoyl azide in cyclohexane | Direct photolysis | 6-methyl-2-piperidone | 13 | [4] |

| 5-ethyl-2-pyrrolidone | 8 | [4] | |||

| N-cyclohexylhexanamide | 3 | [4] | |||

| Photolysis | Benzoyl azide and derivatives | Photochemical conditions in the presence of trapping agents or inert solvents | Isocyanates | 40-50 | [2] |

| Amide Synthesis | Acyl azide and carboxylic acid | Room temperature | Amide | 57 (overall yield for oseltamivir (B103847) synthesis) | [1] |

| Peptide Synthesis | Nα-Fmoc-peptide acid azides | Mixed anhydride (B1165640) method | Nα-Fmoc-peptide acid azides | 75-92 | [5] |

| Dipeptide Synthesis | N-Fmoc-L-Ala-N₃ and L-Leu-OMe | - | N-Fmoc-Ala-Leu-OMe | High | [6] |

Key Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of this compound and a typical experimental workflow for its synthesis.

Signaling Pathways

Caption: Comparison of thermal (concerted) and photochemical (stepwise) Curtius rearrangement pathways.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound from acetyl chloride.

Reactions with Nucleophiles

The isocyanate intermediate generated from the Curtius rearrangement is a powerful electrophile that readily reacts with a variety of nucleophiles.

-

Reaction with Amines: The reaction of acyl azides with amines is a well-established method for the formation of amides.[7] Kinetic studies of the acylation of various amines by 2-naphthoyl azide in both protic and aprotic solvents have been conducted.[7] The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acyl azide.

-

Reaction with Alcohols: In the presence of an alcohol, the isocyanate intermediate is trapped to form a carbamate.[8] This reaction is often used to protect amines. The reaction of azides with alcohols themselves generally requires activation of the alcohol, as the azide ion is a good nucleophile but a weak base.[9][10]

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, a testament to the versatility of the azide functional group. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11][12] While this reaction is often catalyzed by copper(I) or ruthenium, thermal cycloadditions are also possible, though they may require elevated temperatures and can lead to mixtures of regioisomers.[11]

Experimental Protocols

General Protocol for the Synthesis of this compound from Acetyl Chloride[13]

Materials:

-

Acetyl chloride (1.0 eq)

-

Sodium azide (NaN₃, ~1.2 eq)

-

Acetone (anhydrous)

-

Water (deionized)

-

Ethyl acetate (B1210297) (or other suitable organic solvent)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve acetyl chloride in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium azide in a minimal amount of deionized water.

-

Add the aqueous sodium azide solution dropwise to the cooled acetyl chloride solution with vigorous stirring. Maintain the temperature at or below 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the acyl azide N₃ stretch around 2140 cm⁻¹). The reaction is typically complete within 30-60 minutes.

-

Upon completion, add cold water to the reaction mixture.

-

Extract the aqueous layer with cold ethyl acetate.

-

Wash the combined organic layers with cold brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution of this compound should be used immediately in the subsequent reaction step. Caution: Do not concentrate the solution to dryness as this compound is potentially explosive.

Safety Considerations

This compound and other organic azides are energetic compounds and should be handled with extreme caution.[13][14][15][16] They can be sensitive to heat, shock, and friction.[14][15] Sodium azide, a common precursor, is highly toxic.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[14] Avoid using metal spatulas to handle azides, as this can lead to the formation of shock-sensitive heavy metal azides.[13][15] All azide-containing waste must be quenched and disposed of according to institutional safety protocols.[13][16]

This guide provides a foundational understanding of the key reaction mechanisms of this compound. For more detailed information on specific applications and advanced synthetic methodologies, consulting the primary literature is highly recommended.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. raco.cat [raco.cat]

- 6. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic chemistry - By which mechanism would azide react with alcohols or alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Click Chemistry [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 16. safety.pitt.edu [safety.pitt.edu]

- 17. merckmillipore.com [merckmillipore.com]

Acetyl Azide as a Precursor for Isocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of acetyl azide (B81097) into an isocyanate is a cornerstone of synthetic organic chemistry, providing a versatile and efficient pathway to a critical class of reactive intermediates. This reaction, a specific application of the Curtius rearrangement, allows for the conversion of a carboxylic acid derivative into a variety of valuable nitrogen-containing functional groups. Isocyanates are highly valuable in drug discovery and development due to their ability to readily form stable carbamate (B1207046) and urea (B33335) linkages, which are common motifs in pharmacologically active molecules.[1][2] This technical guide provides an in-depth overview of the synthesis of acetyl azide, its conversion to acetyl isocyanate, and the subsequent trapping of this intermediate to form key functionalities relevant to medicinal chemistry. The guide includes detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Core Concepts: The Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3][4] Discovered by Theodor Curtius in 1885, this reaction has become a powerful tool for accessing primary amines, carbamates, and ureas.[3][4]

Mechanism:

-

Thermal Rearrangement: The thermal decomposition of this compound is believed to be a concerted process, where the migration of the methyl group to the nitrogen atom occurs simultaneously with the expulsion of nitrogen gas.[3] This concerted mechanism ensures the retention of the migrating group's stereochemistry, a crucial feature for the synthesis of chiral drug candidates.

-

Photochemical Rearrangement: In contrast, the photochemical Curtius rearrangement proceeds through a stepwise mechanism involving the formation of a highly reactive acyl nitrene intermediate.[3] This nitrene can then rearrange to the isocyanate. However, the nitrene intermediate can also undergo undesirable side reactions, such as C-H insertion, which often leads to a mixture of products and lower yields of the desired isocyanate.[3]

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its subsequent conversion to isocyanate derivatives.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Acyl Azide Synthesis | |||||

| From Acyl Chloride | Acetyl chloride | Sodium azide (NaN₃) | Good-Excellent | Clean conversion, high reactivity | Requires prior synthesis of acetyl chloride |

| Direct from Carboxylic Acid (DPPA) | Acetic acid | Diphenylphosphoryl azide (DPPA), Base | Good-Excellent | One-pot, mild conditions | DPPA is expensive, potential for phosphorus byproducts |

| From Acyl Hydrazide | Acetyl hydrazide | Nitrous acid (from NaNO₂ + acid) | Good | Classic, reliable method | Requires synthesis of acetyl hydrazide |

| Curtius Rearrangement | |||||

| Thermal Rearrangement | This compound | Heat (typically 60-100 °C in inert solvent) | High | Generally clean, high-yielding, concerted mechanism | Requires elevated temperatures, potential for side reactions |

| Photochemical Rearrangement | This compound | UV light | Moderate | Can be performed at lower temperatures | Stepwise mechanism via nitrene can lead to byproducts |

| Isocyanate Trapping | |||||

| With Alcohols (e.g., Ethanol) | Acetyl isocyanate | Ethanol | Good-Excellent | Forms stable carbamates (urethanes) | Reaction conditions need to be anhydrous |

| With Amines (e.g., Aniline) | Acetyl isocyanate | Aniline | Good-Excellent | Forms stable ureas | Reaction conditions need to be anhydrous |

| With Water | Acetyl isocyanate | Water | Good | Forms primary amine (methylamine) after decarboxylation | Can lead to urea byproducts if isocyanate is in excess |

Table 1: Summary of Synthetic Methods and Yields.

| Substrate | Rearrangement Condition | Trapping Nucleophile | Product | Yield | Reference Example |

| Various Acyl Azides | Thermal (Toluene, reflux) | Allyl Alcohol | Allyl Carbamate | 75% | General procedure using DPPA.[5] |

| Complex Acyl Azide | Thermal (in situ) | Carboxylic Acid | Amide | 57% | Oseltamivir synthesis.[3] |

| Various Acyl Azides | Flow Chemistry (95 °C) | Alcohols | Carbamates | 80-95% | Continuous flow synthesis.[6] |

| Pivaloyl Azide | Photochemical | - | tert-Butyl Isocyanate | ~40% | Photolysis can lead to nitrene-derived byproducts, lowering isocyanate yield.[7] |

Table 2: Examples of Curtius Rearrangement Yields under Various Conditions.

Experimental Protocols

Extreme caution must be exercised when working with azides as they are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid using metal spatulas to handle sodium azide.

Protocol 1: Synthesis of this compound from Acetyl Chloride

This protocol describes a general method for the synthesis of this compound, which should be used in situ immediately after preparation.

Materials:

-

Acetyl chloride

-

Sodium azide (NaN₃)

-

Acetone (B3395972) (anhydrous)

-

Water (deionized)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in a minimal amount of deionized water.

-

In a separate flask, dissolve acetyl chloride (1.0 equivalent) in anhydrous acetone.

-

Cool both solutions to 0 °C in an ice bath.

-

With vigorous stirring, add the aqueous sodium azide solution dropwise to the cooled acetone solution of acetyl chloride. Maintain the temperature at or below 0 °C throughout the addition. The reaction is typically rapid (30-60 minutes).[8]

-

The resulting solution of this compound in acetone/water is used directly in the next step without isolation. WARNING: Do not attempt to isolate pure this compound as it is a highly unstable and explosive compound.

Protocol 2: Thermal Curtius Rearrangement of this compound and Trapping with an Alcohol to form a Carbamate (Urethane)

This protocol outlines the thermal rearrangement of the in situ generated this compound and subsequent trapping with an alcohol to yield a stable carbamate.

Materials:

-

Solution of this compound from Protocol 1

-

Anhydrous toluene

-

Anhydrous alcohol (e.g., benzyl (B1604629) alcohol, 1.1 equivalents)

-

Triethylamine (B128534) (Et₃N, 1.1 equivalents, optional, can facilitate the reaction)

-

Reflux condenser

-

Heating mantle

Procedure:

-

To the freshly prepared solution of this compound, add anhydrous toluene.

-

Add the desired anhydrous alcohol (e.g., benzyl alcohol, 1.1 equivalents) and triethylamine (optional).

-

Attach a reflux condenser and heat the mixture to 80-100 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Continue heating until the gas evolution ceases, which typically takes 1-3 hours. The reaction can be monitored by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the carbamate carbonyl peak.

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture can then be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

-

The crude carbamate product can be purified by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis of a Carbamate from Acetic Acid using DPPA

This is a safer and more convenient one-pot procedure that avoids the isolation of the acyl azide.

Materials:

-

Acetic acid

-

Diphenylphosphoryl azide (DPPA, 1.1 equivalents)

-

Triethylamine (Et₃N, 1.1 equivalents)

-

Anhydrous alcohol (e.g., tert-butanol, used as solvent or co-solvent)

-

Anhydrous toluene

-

Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve acetic acid (1.0 equivalent) and the desired alcohol (e.g., tert-butanol) in anhydrous toluene.

-

Add triethylamine (1.1 equivalents) to the solution and stir.

-

Slowly add diphenylphosphoryl azide (DPPA, 1.1 equivalents) to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired carbamate.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanisms of Thermal vs. Photochemical Curtius Rearrangement.

Caption: General Experimental Workflow for Isocyanate Synthesis and Trapping.

Conclusion

The conversion of this compound to acetyl isocyanate via the Curtius rearrangement is a robust and highly useful transformation in the arsenal (B13267) of the medicinal chemist. Its ability to generate a key reactive intermediate for the synthesis of amides, ureas, and carbamates from a readily available carboxylic acid derivative makes it an attractive strategy in drug discovery and development. While the handling of azide-containing compounds requires stringent safety protocols, the development of one-pot procedures has significantly enhanced the safety and convenience of this powerful reaction. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively leverage the Curtius rearrangement to construct complex molecular architectures and accelerate the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 6. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Role of Acetyl Azide in Carbon-Nitrogen Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl azide (B81097) and its acyl azide counterparts are highly versatile and reactive intermediates crucial for constructing carbon-nitrogen bonds in organic synthesis. Their utility spans from the classical Curtius rearrangement to generate isocyanates—key precursors for amines, carbamates, and ureas—to direct amidation reactions, particularly in the stereosensitive context of peptide synthesis. This technical guide provides an in-depth exploration of the fundamental roles of acetyl azide in C-N bond formation, detailing reaction mechanisms, comprehensive experimental protocols, and quantitative data. Furthermore, this document addresses the critical safety considerations necessary for handling these energetic compounds.

Core Mechanisms of Carbon-Nitrogen Bond Formation

This compound primarily facilitates the formation of C-N bonds through two distinct and significant pathways: the Curtius rearrangement and direct nucleophilic acyl substitution.

The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[1] Discovered by Theodor Curtius in 1890, this reaction is a cornerstone of organic synthesis for accessing a variety of amine-derived functionalities.[2] The isocyanate intermediate is highly reactive and can be trapped by various nucleophiles.[2]

The mechanism proceeds through a concerted migration of the alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen atom, concurrent with the expulsion of dinitrogen.[3] This concerted pathway ensures the retention of stereochemistry of the migrating group.[3][4] While a nitrene intermediate is sometimes depicted, it is generally believed that the rearrangement and nitrogen loss occur simultaneously to avoid the formation of this high-energy species.[2][5]

The resulting isocyanate is a versatile synthon.[6][7] Its reaction with:

-

Water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield a primary amine.[6][8]

-

Amines results in the formation of ureas.[2]

References

- 1. jk-sci.com [jk-sci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. scilit.com [scilit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Acyl Azides: Formula, Classification, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl azides, a class of energy-rich organic compounds, have garnered significant interest within the scientific community due to their versatile reactivity and pivotal role in synthetic organic chemistry.[1] As derivatives of carboxylic acids, they serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing molecules, including amines, amides, carbamates, and various heterocyclic systems.[1][2] Their most notable transformation, the Curtius rearrangement, provides a powerful method for the generation of isocyanates, which are themselves valuable precursors in numerous synthetic pathways.[3][4] This technical guide provides a comprehensive overview of the general formula, classification, synthesis, and key reactions of acyl azides, with a focus on providing practical data and experimental methodologies for professionals in research and drug development.

General Formula and Structure

Acyl azides are characterized by the general formula RCON₃, where 'R' represents an alkyl, aryl, or heterocyclic group, and the CON₃ moiety consists of a carbonyl group bonded to an azide (B81097) functional group.[1] The azide group is a linear arrangement of three nitrogen atoms with delocalized pi electrons, which can be represented by several resonance structures. This electronic configuration contributes to both the reactivity and the potential instability of these molecules.

Classification of Acyl Azides

The classification of acyl azides is primarily based on the nature of the 'R' group attached to the carbonyl carbon. This classification is useful as the properties and reactivity of the acyl azide can be influenced by the electronic and steric effects of the 'R' group.

-

Aliphatic Acyl Azides: In this class, the 'R' group is an alkyl chain (e.g., acetyl azide, pivaloyl azide).

-

Aromatic Acyl Azides: Here, the 'R' group is an aryl or heteroaryl ring (e.g., benzoyl azide, nicotinoyl azide). The electronic nature of substituents on the aromatic ring can significantly impact the stability and reactivity of the acyl azide.

-

Acyl Azides in Peptide Chemistry: A significant application of acyl azides is in the synthesis of peptides, where the 'R' group is an amino acid or a peptide chain. The acyl azide method is valued in peptide synthesis for its ability to minimize racemization.[3][5]

Synthesis of Acyl Azides

Several synthetic routes have been developed for the preparation of acyl azides, starting from various precursors. The choice of method often depends on the nature of the starting material, the desired purity of the acyl azide, and the scale of the reaction.

A general overview of the synthetic pathways is depicted below:

Caption: General synthetic pathways to acyl azides.

From Acyl Chlorides

A common and straightforward method for synthesizing acyl azides involves the reaction of an acyl chloride with an azide salt, typically sodium azide (NaN₃).[6][7] This nucleophilic acyl substitution reaction is often performed in a biphasic solvent system or a polar aprotic solvent at low temperatures to minimize the risk of decomposition of the product.[7]

From Carboxylic Acids

Direct conversion of carboxylic acids to acyl azides is a highly utilized method that avoids the need to pre-form an acyl chloride.[6] Several reagents have been developed for this one-pot synthesis:

-

Diphenylphosphoryl Azide (DPPA): This is a mild and efficient reagent for the conversion of carboxylic acids to acyl azides, particularly in peptide synthesis where minimizing racemization is crucial.[3]

-

Trichloroacetonitrile/Triphenylphosphine/Sodium Azide: This combination of reagents provides excellent yields of acyl azides from a variety of carboxylic acids at room temperature.[8]

From Acyl Hydrazides

The classical route to acyl azides involves the diazotization of acyl hydrazides with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid).[5][6] This method is particularly useful in peptide chemistry.

From Aldehydes

Aliphatic and aromatic aldehydes can be directly converted to acyl azides by treatment with iodine azide.[1]

Data Presentation: Yields of Acyl Azide Synthesis

The following table summarizes the typical yields for various methods of acyl azide synthesis.

| Starting Material | Reagents | Product Class | Typical Yield (%) | Reference(s) |

| Nα-Fmoc-peptide acid chloride | NaN₃ | Peptide Acyl Azide | 75-92 | [1] |

| Aliphatic/Aromatic Aldehydes | t-BuOCl, NaN₃ | Aliphatic/Aromatic Acyl Azide | 72-87 | [1] |

| Carboxylic Acids | PPh₃, CCl₃CN, NaN₃ | Various Acyl Azides | 86-96 | [8] |

| Carboxylic Acids | TCCA, PPh₃, NaN₃ | Various Acyl Azides | 69-98 | [1] |

| Acyl Chlorides | NaN₃ | Benzoyl Azide | 47 | [1] |

Key Reactions of Acyl Azides: The Curtius Rearrangement

The most significant reaction of acyl azides is the Curtius rearrangement, a thermal or photochemical decomposition to form an isocyanate with the loss of nitrogen gas.[3][4] This reaction is believed to proceed via a concerted mechanism where the migration of the 'R' group occurs simultaneously with the expulsion of dinitrogen.[3] The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles to yield a range of important functional groups.

The logical flow of the Curtius rearrangement and subsequent reactions is illustrated below:

Caption: The Curtius rearrangement and subsequent reactions of the isocyanate intermediate.

The isocyanate intermediate can be trapped in situ with:

-

Water: to form a primary amine after decarboxylation of the initially formed carbamic acid.[3]

-

Alcohols: to produce carbamates.[3]

-

Amines: to yield ureas.[3]

Thermal Stability and Spectroscopic Data

Acyl azides are energetic compounds and should be handled with caution, as they can be sensitive to heat, shock, and friction.[7] Their thermal stability is a critical consideration in their synthesis and subsequent reactions.

Data Presentation: Thermal Stability of Acyl Azides

While comprehensive comparative data is sparse, the following table provides some insights into the thermal decomposition of selected azides.

| Compound Class | Method | Onset Decomposition Temperature (°C) | Reference(s) |

| Sulfonyl Azides | DSC | 100 (for p-ABSA) | [9] |

| Aromatic Azides | - | - | [10] |

| Glycidyl Azide Polymer (GAP) | TGA | ~170 (in air) | |

| C₆₀-Glycidyl Azide Polymer | TGA | 150 | [11] |

| Azidopyridines | TGA | Varies with structure | [5] |

Note: TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) are common techniques to assess thermal stability.[12][13][14]

Data Presentation: Spectroscopic Data of Acyl Azides

The following table summarizes characteristic spectroscopic data for acyl azides.

| Spectroscopy | Functional Group | Characteristic Absorption/Chemical Shift | Reference(s) |

| IR | Azide (N₃) stretch | ~2140 cm⁻¹ (strong) | [6][15] |

| Carbonyl (C=O) stretch | ~1700 cm⁻¹ (strong) | [15] | |

| ¹³C NMR | Carbonyl (C=O) | ~160-180 ppm | [2][16] |

| ¹H NMR | Protons α to carbonyl | Varies depending on the 'R' group |

Experimental Protocols

Synthesis of Benzoyl Azide from Benzoyl Chloride

Materials:

-

Benzoyl chloride

-

Sodium azide

-

Distilled water

-

Crushed ice

Procedure:

-

Prepare a solution of sodium azide (0.57 mol) in distilled water (100 mL) and cool it to 0 °C.[1]

-

In a separate flask, prepare a solution of benzoyl chloride (0.50 mol) in acetone (125 mL) and cool it to 0 °C.[1]

-

Add the cold sodium azide solution to the cold benzoyl chloride solution.[1]

-

Maintain the reaction mixture at 0 °C and shake it occasionally for 30 minutes.[1]

-

Separate the organic layer and pour it onto crushed ice.[1]

-

Filter the precipitated benzoyl azide and recrystallize it from an acetone-water mixture.[1]

Curtius Rearrangement of Thiophene-2-carboxylic Acid using DPPA to form Benzyl (B1604629) N-(thiophen-2-yl)carbamate

Materials:

-

Thiophene-2-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (B128534) (Et₃N)

-

Benzyl alcohol

-

Toluene (B28343) or THF (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carboxylic acid in a suitable anhydrous solvent (e.g., toluene or THF).

-

Add triethylamine (1.1 equivalents) and benzyl alcohol (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 equivalents) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield benzyl N-(thiophen-2-yl)carbamate.

Applications in Drug Development and Medicinal Chemistry

The Curtius rearrangement, and by extension acyl azides, are valuable tools in drug discovery and medicinal chemistry. This reaction allows for the introduction of amine, carbamate, and urea functionalities, which are common pharmacophores in a wide range of therapeutic agents.[3] A notable example is the use of the Curtius rearrangement in a key step of the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu).[3][4]

Conclusion

Acyl azides are versatile and highly reactive intermediates with a well-established role in modern organic synthesis. Their ability to undergo the Curtius rearrangement to provide access to a variety of nitrogen-containing compounds makes them indispensable tools for researchers, particularly in the fields of drug development and medicinal chemistry. A thorough understanding of their synthesis, properties, and reactivity, coupled with careful handling due to their potential instability, allows for their effective and safe utilization in the laboratory. This guide has provided a foundational overview of these important compounds, supported by quantitative data and practical experimental protocols to aid researchers in their work.

References

- 1. raco.cat [raco.cat]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NMR Tables [chemdata.r.umn.edu]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

Methodological & Application

Step-by-step protocol for synthesizing acetyl azide from acetyl chloride

Due to the potential for misuse and the significant safety risks associated with the synthesis of energetic and potentially explosive materials like acetyl azide (B81097), I cannot provide a step-by-step protocol for its synthesis. The handling of acetyl chloride and azide compounds requires specialized equipment and strict safety protocols to prevent accidental detonation and exposure to toxic fumes.

Instead, I can offer general information on the chemical principles and safety considerations relevant to the handling of acyl azides and their precursors from a defensive and educational perspective, in line with chemical safety best practices.

General Principles and Safety Information

Acyl azides are a class of organic compounds that contain the azido (B1232118) functional group (-N3) attached to a carbonyl group. They are versatile reagents in organic synthesis, notably in the Curtius rearrangement, which is used to convert carboxylic acids into primary amines.

Key Chemical Principles:

-

Nucleophilic Acyl Substitution: The synthesis of acyl azides typically involves the reaction of an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) with an azide salt (like sodium azide). This is a nucleophilic acyl substitution reaction where the azide ion acts as the nucleophile.

-

Reactivity: The resulting acyl azide is a high-energy molecule. The N-N bonds in the azide group are relatively weak, and the molecule can readily lose dinitrogen gas (N2), which is a very stable molecule. This decomposition is the driving force behind their utility in reactions like the Curtius rearrangement, but it also contributes to their instability.

Critical Safety Considerations:

Working with azides, especially low molecular weight and organic azides, presents significant hazards.

-

Explosive Hazard: Acetyl azide and other low molecular weight acyl azides are known to be explosive. They can be sensitive to heat, shock, friction, and static discharge. Synthesis should only be conducted on a small scale, behind a blast shield, and with appropriate personal protective equipment (PPE).

-

Toxicity: Sodium azide, a common precursor, is highly toxic. It can be fatal if swallowed or absorbed through the skin. Acidification of azide salts produces hydrazoic acid (HN3), which is a highly toxic and explosive gas. All manipulations should be performed in a well-ventilated fume hood.

-

Handling and Storage: Acyl azides should generally be used immediately after their preparation (in situ) and not isolated or stored. If isolation is absolutely necessary, it must be done with extreme caution and stored at low temperatures.

Experimental Workflow for Handling Potentially Energetic Reagents

The following diagram illustrates a generalized and conceptual workflow for handling potentially hazardous chemical reactions, emphasizing safety checkpoints rather than a specific synthesis.

Caption: Generalized safety workflow for handling hazardous chemical reactions.

This information is for educational purposes only and is intended to promote chemical safety and awareness. It is not an encouragement or a guide to perform such a synthesis without the direct supervision, training, and facilities required for handling explosive and toxic compounds. Always consult with a qualified chemist and adhere to your institution's safety protocols.

Application Notes and Protocols for the Laboratory Preparation of Acetyl Azide from Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of acetyl azide (B81097) from carboxylic acids. The information is intended for use by trained professionals in a laboratory setting. Strict adherence to safety protocols is paramount when working with azides.

Introduction

Acyl azides are versatile synthetic intermediates crucial for the synthesis of a variety of nitrogen-containing compounds, including isocyanates, ureas, amines, and amides.[1][2] They are particularly valuable in peptide synthesis as activated acid derivatives that can minimize racemization.[1][3] This document outlines common methods for the preparation of acetyl azide from carboxylic acids, with a focus on direct conversion to avoid the isolation of highly reactive intermediates like acyl chlorides.

Safety Precautions

WARNING: this compound and other organic azides are potentially explosive and should be handled with extreme caution. They are sensitive to heat, shock, and friction.[4][5][6] All reactions involving azides must be conducted in a well-ventilated fume hood, behind a blast shield.[6][7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6][7]

-

Scale: Perform reactions on the smallest possible scale.[4]

-

Temperature Control: Maintain strict temperature control, as acyl azides can decompose exothermically.[4][8] Reactions are typically carried out at or below 0 °C.

-

Handling: Do not use metal spatulas or ground glass joints, as they can initiate decomposition.[6][7][8][9] Avoid concentrating the acyl azide product to dryness.[8] It is best to use the acyl azide solution directly in the subsequent reaction step.[8]

-

Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with sodium azide, as this can form explosive diazidomethane or triazidomethane.[6][9]

-

Quenching and Waste Disposal: Any excess azide must be safely quenched.[4] Azide-containing waste must be collected in a designated, clearly labeled waste container and should never be poured down the drain, to prevent the formation of explosive heavy metal azides in the plumbing.[9][10]

Synthetic Methods Overview

Several methods exist for the conversion of carboxylic acids to acyl azides. The choice of method depends on the substrate's sensitivity, the scale of the reaction, and the available reagents.

-

From Acyl Chlorides: This is a traditional and often high-yielding method, but it requires the prior synthesis of the acyl chloride.[8]

-

Direct from Carboxylic Acids: These one-pot procedures are generally milder and more convenient. Common reagents for this direct conversion include:

-

Diphenylphosphoryl azide (DPPA).[11]

-

A combination of trichloroacetonitrile (B146778), triphenylphosphine (B44618), and sodium azide.[1][12]

-

2-Azido-1,3-dimethylimidazolinium chloride (ADMC).[3]

-

A mixture of N-chlorosuccinimide, triphenylphosphine, and sodium azide.[13]

-

This document will focus on the detailed protocol for the direct synthesis using trichloroacetonitrile, triphenylphosphine, and sodium azide due to its mild reaction conditions and high yields.[12]

Experimental Protocol: Direct Synthesis of this compound from Acetic Acid

This protocol is adapted from the method described by Kim and Jang (2008) for the direct conversion of carboxylic acids to acyl azides.[1][12]

Materials:

-

Acetic Acid (or other carboxylic acid)

-

Trichloroacetonitrile (Cl3CCN)

-

Triphenylphosphine (Ph3P)

-

Sodium Azide (NaN3)

-

Anhydrous Acetone (B3395972) or Acetonitrile

-

Deionized Water

-

Diethyl ether

-

Aqueous sodium carbonate solution (dilute)

-

Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

-

Blast shield

-

Fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous acetone or acetonitrile.

-

Reagent Addition: To the stirred solution, add triphenylphosphine (1.5 equiv) and trichloroacetonitrile (1.5 equiv).

-

Azide Addition: In a separate flask, dissolve sodium azide (1.2 equiv) in a minimal amount of water.

-

Reaction: Cool the carboxylic acid solution to 0 °C using an ice bath. Slowly add the aqueous sodium azide solution dropwise to the reaction mixture with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The formation of the acyl azide is indicated by the appearance of a strong absorption band around 2140 cm⁻¹.[8] The disappearance of the starting carboxylic acid should also be observed. The reaction is typically complete within an hour at room temperature.[1]

-

Workup: Once the reaction is complete, add cold water to the mixture.

-

Extraction: Extract the aqueous layer with cold diethyl ether.

-

Washing: Wash the combined organic layers with a dilute aqueous sodium carbonate solution and then with water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filtration and Use: Filter the solution. Crucially, do not concentrate the solution to dryness. The resulting solution of this compound should be used immediately in the next synthetic step.[8]

Data Presentation

| Method | Starting Material | Reagents | Solvent | Temperature | Typical Yield | Reference |

| Direct Conversion | Carboxylic Acid | Trichloroacetonitrile, Triphenylphosphine, Sodium Azide | Acetone/ACN | RT | 86-96% | [12] |

| Direct Conversion | Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | Varies | Varies | Good | [11] |

| From Acyl Chloride | Acyl Chloride | Sodium Azide | Acetone/Water | 0 °C | High | [8] |

Spectroscopic Data: The primary characteristic spectroscopic feature for acyl azides is a strong, sharp absorption in the infrared (IR) spectrum.

| Functional Group | Spectroscopic Data (IR) |

| Acyl Azide (-CON₃) | ~2140 cm⁻¹ |

| Isocyanate (-NCO) | ~2250 cm⁻¹ |

The presence of a significant peak around 2250 cm⁻¹ indicates the undesired Curtius rearrangement of the acyl azide to the corresponding isocyanate.[8] This rearrangement is often promoted by heat.

Visualizations

Experimental Workflow:

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]